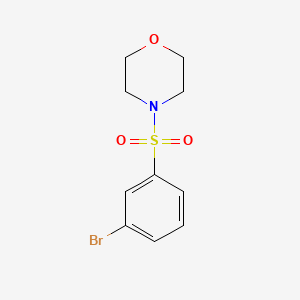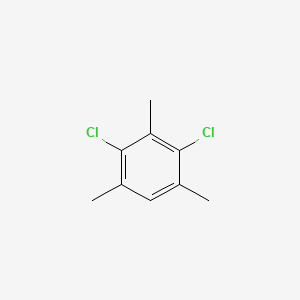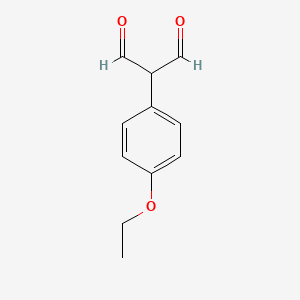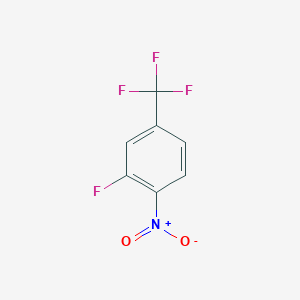![molecular formula C23H22N2O5S B1334018 Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid CAS No. 149563-21-3](/img/structure/B1334018.png)
Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid” is a complex organic compound. It’s a small-molecule mimic of Xaa-trans-Pro dipeptide in poly-L-proline type II helix conformation . It’s based upon a (3R, 6S, 9S)-2-oxo-1-azabicyclo [4.3.0]nonane core structure .
Synthesis Analysis
The synthesis of this compound has been achieved from L-pyroglutamic acid in twelve linear steps with a yield of 9.9% . The process involves the cleavage of Methyl N-Boc-pyroglutamate with vinylmagnesium bromide to produce an acyclic γ-vinyl ketone. A Michael addition of N-diphenylmethyleneglycine tert-butyl ester is then performed .
Molecular Structure Analysis
The molecular structure of this compound is based on a (3R, 6S, 9S)-2-oxo-1-azabicyclo [4.3.0]nonane core structure . The crystal structure of a similar compound has been analyzed using a combination of 1H NMR spectroscopy, X-ray crystallography, and circular dichroism spectroscopy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cleavage of Methyl N-Boc-pyroglutamate with vinylmagnesium bromide to produce an acyclic γ-vinyl ketone, followed by a Michael addition of N-diphenylmethyleneglycine tert-butyl ester .
Scientific Research Applications
Efficient Synthesis for Peptidomimetic Applications
- Synthesis Methodology : This compound is synthesized efficiently from pyroglutamic acid, serving as a rigid dipeptide mimetic, useful in peptide-based drug discovery. This synthesis process includes cleaving methyl N-Boc-pyroglutamate with vinylmagnesium bromide, followed by Michael addition and hydrogenolysis, resulting in a suitable building block for solid-phase synthesis (Mandal et al., 2005).
Stereocontrolled Synthesis of Stereoisomers
- Production of Stereoisomers : Research demonstrates the stereocontrolled synthesis of all eight stereoisomers of this compound, emphasizing its importance in creating specific molecular configurations for various applications (Mulzer et al., 2000).
Application in Antibiotic Activity
- Antibacterial Properties : A study incorporated this dipeptide into gramicidin S, replacing D-Phe-Pro sequences. The resulting GS analogue showed equivalent antibacterial activity to that of GS, indicating its potential in developing antibiotics (Sato & Nagai, 1986).
Development of New Molecular Scaffolds
- Molecular Scaffolding : The synthesis of N-Fmoc-protected dipeptide isosters, starting from tartaric acid and α-amino acids, has led to the development of new molecular scaffolds. These scaffolds are crucial in diversifying dipeptide isosters for use in peptidomimetic synthesis (Cini et al., 2002).
Functional Material Fabrication
- Building Blocks for Functional Materials : Amino acids and peptides modified with Fmoc group, like the one , have unique self-assembly features. They are extensively used as bio-inspired building blocks in cell cultivation, bio-templating, drug delivery, and therapeutic applications due to their hydrophobicity and aromaticity (Tao et al., 2016).
Solid Phase Peptide Synthesis
- Peptide Synthesis Applications : The compound's derivates have been extensively used in solid phase peptide synthesis, contributing to the creation of biologically active and isotopically labeled peptides and small proteins (Fields & Noble, 2009).
properties
IUPAC Name |
(3R,6S,8aS)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c26-21-18(9-10-20-25(21)19(12-31-20)22(27)28)24-23(29)30-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12H2,(H,24,29)(H,27,28)/t18-,19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWABBJIOTKTQFS-UFYCRDLUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2N(C(CS2)C(=O)O)C(=O)C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2N([C@@H](CS2)C(=O)O)C(=O)[C@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)
![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)
![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)


![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)



